molecular formula C12H4Br6O B129750 2,2',4,4',5,6'-Hexabromodiphenyl ether CAS No. 207122-15-4

2,2',4,4',5,6'-Hexabromodiphenyl ether

Cat. No. B129750
M. Wt: 643.6 g/mol
InChI Key: VHNPZYZQKWIWOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated diphenyl ethers can be achieved through the bromination of diphenyl ether compounds. In a related study, the backbone 2-methoxydiphenyl ether was brominated to an average degree of four bromine substituents, resulting in a mixture of tetrabrominated 2-methoxydiphenyl ethers and a minor percentage of hydroxylated BDEs . Although this study does not directly address the synthesis of 2,2',4,4',5,6'-Hexabromodiphenyl ether, it provides insight into the bromination process of related compounds.

Molecular Structure Analysis

The molecular structure of PBDEs like 2,2',4,4',5,6'-Hexabromodiphenyl ether consists of two phenyl rings connected by an ether bond, with bromine atoms substituted at various positions on the rings. The position and number of bromine atoms significantly influence the physical and chemical properties of these compounds.

Chemical Reactions Analysis

PBDEs can undergo various chemical reactions, including photodegradation. A study on hydroxylated polybromodiphenyl ethers (HO-PBDEs) revealed that these compounds could generate different photoproducts through direct photolysis and photooxidation pathways . Although the study focused on a tetrabrominated derivative, it suggests that hexabrominated diphenyl ethers may also undergo similar photodegradation processes, leading to the formation of dioxins, phenolic compounds, and other brominated products.

Physical and Chemical Properties Analysis

The physical and chemical properties of PBDEs like 2,2',4,4',5,6'-Hexabromodiphenyl ether are influenced by the degree of bromination and the pattern of bromine substitution on the diphenyl ether backbone. These properties include hydrophobicity, persistence in the environment, and potential to bioaccumulate in living organisms. The presence of hydroxyl groups, as seen in the metabolites of related PBDEs, can also affect the solubility and reactivity of these compounds .

Relevant Case Studies

One study identified various hydroxylated metabolites in the feces of rats exposed to 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), a related compound to 2,2',4,4',5,6'-Hexabromodiphenyl ether . These metabolites were structurally identified using gas chromatography-mass spectrometry (GC-MS), indicating that PBDEs can be metabolized in vivo to form hydroxylated derivatives. This case study is relevant as it provides evidence of the metabolic pathways that PBDEs may undergo in biological systems, which could also apply to 2,2',4,4',5,6'-Hexabromodiphenyl ether.

Scientific Research Applications

Metabolic Studies and Environmental Presence

  • Metabolism and Identification in Human Blood : Hydroxylated polybrominated diphenyl ethers (OH-PDBEs), such as 2,2',4,4',5,6'-hexabromodiphenyl ether, have been identified in human blood, suggesting their origin from human metabolism of flame retardants like polybrominated diphenyl ethers (PBDEs) (Rydén et al., 2012).
  • Environmental Detection in Singapore : Concentrations of various PBDE congeners, including 2,2',4,4',5,6'-hexabromodiphenyl ether, have been found in maternal adipose tissues in Singapore, indicating their widespread presence in the environment (Li et al., 2005).

Photodegradation Studies

  • Photodegradation in Different Solvents : Research on the photochemistry of 2,2',4,4',5,5'-hexabromodiphenyl ether (BDE153) shows its rapid photodegradation in aquatic systems to form lower brominated diphenyl ether congeners and other compounds (Rayne et al., 2006).

Molecular and Conformational Studies

  • Conformational Properties : Studies on the conformational properties of PBDEs, including compounds like 2,2',4,4',5,6'-hexabromodiphenyl ether, are vital to understand their environmental fate and potential health risks. These properties were investigated using quantum chemical methods (Hu et al., 2005).

Occupational Exposure and Bioavailability

  • Exposure in Swedish Workers : A study on Swedish workers showed the presence of PBDE congeners, including 2,2',4,4',5,6'-hexabromodiphenyl ether, in blood serum, indicating occupational exposure and the bioavailability of these compounds (Sjödin et al., 1999).

Synthesis and Characterization

  • Synthesis for Analytical Studies : The synthesis of various PBDE congeners, including 2,2',4,4',5,6'-hexabromodiphenyl ether, is crucial for their use as standards in analytical, toxicological, and stability studies (Marsh et al., 1999).

ADME (Absorption, Distribution, Metabolism, Excretion) Studies

  • ADME in Rats : Studies on the metabolism of 2,2',4,4',5,6'-hexabromodiphenyl ether in rats showed that a significant portion of the dose was retained in lipophilic tissues, with complex metabolic pathways including urinary and biliary excretion and the formation of various metabolites (Hakk et al., 2009).

Safety And Hazards

2,2’,4,4’,5,6’-Hexabromodiphenyl ether is classified as dangerous with hazard statements including H225, H304, H315, H336, and H410 . It is very toxic to aquatic life .

Future Directions

2,2’,4,4’,5,6’-Hexabromodiphenyl ether is one of the new Persistent Organic Pollutants (POPs) under the Stockholm Convention . The Conference of the Parties evaluates the progress that Parties have made towards achieving their ultimate objective of elimination of hexabromodiphenyl ether .

properties

IUPAC Name

1,2,4-tribromo-5-(2,4,6-tribromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Br6O/c13-5-1-9(17)12(10(18)2-5)19-11-4-7(15)6(14)3-8(11)16/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNPZYZQKWIWOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)OC2=CC(=C(C=C2Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Br6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052692
Record name 2,2',4,4',5,6'-Hexabromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

643.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2,2',4,4',5,6'-Hexabromodiphenyl ether
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037526
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2,2',4,4',5,6'-Hexabromodiphenyl ether

CAS RN

207122-15-4
Record name 2,2′,4,4′,5,6′-Hexabromodiphenyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207122-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexabromodiphenyl ether 154
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207122154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',4,4',5,6'-Hexabromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,4',5,6'-HEXABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OGY508QK5U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 2,2',4,4',5,6'-Hexabromodiphenyl ether
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037526
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

142 - 143 °C
Record name 2,2',4,4',5,6'-Hexabromodiphenyl ether
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037526
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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